2-(4-(Cyclobutylamino)phenyl)acetonitrile
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Overview
Description
2-(4-(Cyclobutylamino)phenyl)acetonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂. It is characterized by the presence of a cyclobutylamino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclobutylamino)phenyl)acetonitrile typically involves the reaction of 4-bromoacetophenone with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclobutylamino)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-(Cyclobutylamino)phenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclobutylamino)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Cyclopropylamino)phenyl)acetonitrile
- 2-(4-(Cyclopentylamino)phenyl)acetonitrile
- 2-(4-(Cyclohexylamino)phenyl)acetonitrile
Uniqueness
2-(4-(Cyclobutylamino)phenyl)acetonitrile is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[4-(cyclobutylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11,14H,1-3,8H2 |
InChI Key |
WQSNPPPJXXWGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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